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This document provides detailed application notes and protocols for utilizing PatMaN (Pattern
Matching at Nucleotide level), a command-line tool designed for rapid and accurate alignment
of short nucleotide sequences against large databases. PatMaN is particularly well-suited for

tasks involving the identification of short sequence motifs, allowing for a predefined number of
mismatches and gaps.[1][2]

Introduction to PatMaN

PatMaN is a bioinformatics tool that facilitates exhaustive searches for numerous short
nucleotide sequences within extensive databases, such as a genome.[1] It operates by reading
query sequences in FASTA format and identifying all occurrences that fall within a user-defined
edit-distance, which is the total number of mismatches and gaps.[1] The underlying algorithm
employs a non-deterministic automata matching approach on a keyword tree constructed from
the search strings.[1] A key advantage of PatMaN is its speed, especially for searches with a
low tolerance for errors (perfect or near-perfect matches). However, it's important to note that
the search time increases exponentially with the number of allowed edits.

Core Parameters

The functionality of PatMaN is primarily controlled by a set of command-line parameters.
Understanding these core parameters is essential for tailoring the alignment process to specific
research questions.

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b1221989?utm_src=pdf-interest
https://www.benchchem.com/product/b1221989?utm_src=pdf-body
https://www.benchchem.com/product/b1221989?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC2718670/
https://pkg.go.dev/github.com/lucagez/patman
https://www.benchchem.com/product/b1221989?utm_src=pdf-body
https://www.benchchem.com/product/b1221989?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC2718670/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2718670/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2718670/
https://www.benchchem.com/product/b1221989?utm_src=pdf-body
https://www.benchchem.com/product/b1221989?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1221989?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Methodological & Application

Check Availability & Pricing

Parameter

Description

-e, --edits

Specifies the maximum number of total edits
(mismatches + gaps) allowed in a match. This is
a critical parameter for controlling the stringency

of the search.

-0, --gaps

Defines the maximum number of gaps
(insertions or deletions) permitted within an
alignment. Note that gaps are also counted as
edits, so the value for -e should be greater than

or equal to the value for -g.

-a, --ambicodes

Activates the interpretation of IUPAC ambiguity
codes in the query sequences. When this flag is
used, an ambiguous character in the query will
match any of the nucleotides it represents. If
omitted, only 'N' is recognized as an ambiguity

code and is treated as a mismatch.

-s, --singlestrand

By default, PatMaN searches for matches on
both the forward and reverse-complement
strands. This option deactivates the search on

the reverse-complement strand.

-D, --databases

Specifies the FASTA file(s) containing the large

database sequences (e.g., a genome).

Specifies the FASTA file(s) containing the short

-P, --patterns _
query sequences (patterns) to be aligned.
Redirects the output to a specified file instead of
-0, --output the standard output. The output is a tab-

separated format detailing the matches found.

Application-Specific Protocols and Parameters

The optimal parameters for a PatMaN search are highly dependent on the specific alignment

task. Below are detailed protocols and recommended parameter settings for common

applications.
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MicroRNA (miRNA) and piRNA Alighment

Objective: To identify the genomic locations of known or putative microRNAs (miRNAS) or
PIWI-interacting RNAs (piRNAS). This task often requires exact or near-exact matches due to

the functional importance of the seed sequence.
Experimental Protocol:

o Prepare Query Sequences: Create a FASTA file (-P) containing the mature miRNA or piRNA
sequences.

o Prepare Database: Use a FASTA file (-D) of the relevant genome or transcriptome as the

search database.

o Execute PatMaN: Run the PatMaN command with parameters set for high stringency. For
perfect matches, both edits and gaps should be set to zero.

e Analyze Results: The output file will contain the coordinates of the aligned small RNAs.

Recommended Parameters:

Application -e (Edits) -g (Gaps) Rationale

Ensures only identical

sequences are
Exact Match o
reported, which is

MiRNA/piRNA 0 0 )
. often desired for
Alignment )
mapping known small
RNAs.
Allows for single
nucleotide
polymorphisms
miRNA Alignment with 12 0 (SNPs) or sequencing
Mismatches errors while generally

disallowing gaps in
these short

sequences.

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://www.benchchem.com/product/b1221989?utm_src=pdf-body
https://www.benchchem.com/product/b1221989?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1221989?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

Example Command (Exact Match):

Single Guide RNA (sgRNA) Mapping

Objective: To identify the on-target and potential off-target binding sites of single guide RNAs
(sgRNASs) used in CRISPR-based genome editing. This requires allowing for a limited number
of mismatches to assess off-target potential.

Experimental Protocol:

o Prepare Query Sequences: Create a FASTA file (-P) with the sgRNA sequences. It can be
beneficial to include flanking vector sequences to ensure specificity.

e Prepare Database: The FASTA file (-D) should be the genome of the organism being studied.

o Execute PatMaN: Run PatMaN with a defined number of allowed mismatches and typically
no gaps.

e Analyze Results: The output will list all genomic locations that match the sgRNA within the
specified mismatch threshold, which can then be analyzed for their proximity to genes or
regulatory elements.

Recommended Parameters:

Application -e (Edits) -g (Gaps) Rationale

Allows for the
identification of
potential off-target
sgRNA Off-Target 5 sites with up to two
Prediction mismatches, a
common practice in
sgRNA design and

analysis.

Example Command:” "bash patman -D target_genome.fasta -P sgrna_sequences.fasta -e 2 -g
0 -o sgrna_off_targets.tsv
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Data Presentation: Summary of Parameters

The following table summarizes the recommended PatMaN parameters for the alignment tasks

discussed.
Query
Alignment Sequence . Ambiguity
-e (Edits) -g (Gaps)
Task Length Codes (-a)
(Typical)
MiRNA/piRNA
20-30 nt 0 0 Off
(Exact)
miRNA (with
] 20-30 nt 1-2 0 Off
mismatches)
sgRNA Off-
~20 nt 2 0 Off
Target
TF Binding Motif 6-15 nt 1 0 On

Visualizations: Workflows and Logic
General PatMaN Workflow

The following diagram illustrates the general workflow for using PatMaN.
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Caption: General workflow for PatMaN alignment.

PatMaN Parameter Logic for Search Stringency

This diagram illustrates the relationship between the -e and -g parameters and the resulting

search stringency.
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Caption: PatMaN parameter settings and search stringency.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. PatMaN: rapid alignment of short sequences to large databases - PMC
[pmc.ncbi.nlm.nih.gov]

e 2. patman package - github.com/lucagez/patman - Go Packages [pkg.go.dev]

 To cite this document: BenchChem. [PatMaN Parameters for Specific Alignment Tasks:
Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1221989#patman-parameters-for-specific-alignment-
tasks]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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